Glucofrangulin

Catalog No.
S573551
CAS No.
23313-21-5
M.F
C21H20O10
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glucofrangulin

CAS Number

23313-21-5

Product Name

Glucofrangulin

IUPAC Name

1,6-dihydroxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C21H20O10/c1-7-2-9-14(11(24)3-7)18(27)15-10(16(9)25)4-8(23)5-12(15)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3

InChI Key

HSWIRQIYASIOBE-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-(β-D-Glucopyranosyloxy)-3,8-dihydroxy-6-methyl-9,10-anthracenedione; 3,8-Dihydroxy-6-methyl-1-anthraquinonyl β-D-Glucopyranoside; 8-O-β-D-Glucopyranosyl Emodin; Anthraglycoside B; Emodin 8-O-β-D-Glucopyranoside; Emodin 8-O-β-D-Glucoside; Emodin 8-β

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

The exact mass of the compound Emodin-8-glucoside is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 257449. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. It belongs to the ontological category of dihydroxyanthraquinone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Anthracenes and phenanthrenes [PK1304]. However, this does not mean our product can be used or applied in the same or a similar way.

Glucofrangulin (CAS 23313-21-5), widely designated in pharmacopeial and analytical contexts as Emodin-8-O-β-D-glucopyranoside, is a high-value anthraquinone glycoside reference material . Structurally, it consists of an emodin core conjugated at the C-8 hydroxyl position with a β-D-glucopyranose moiety. This specific glycosylation fundamentally shifts the molecule's physicochemical properties, transforming the highly lipophilic and rapidly metabolized emodin aglycone into a more water-compatible, metabolically distinct entity . In industrial and laboratory procurement, this compound is primarily sourced as a high-purity (≥98%) analytical standard for the quality control of botanical extracts and as a precision molecular probe for investigating specific kinase and receptor signaling pathways . Its defined molecular weight (432.38 g/mol) and specific UV/Vis absorption profile make it an indispensable benchmark for chromatographic calibration and advanced pharmacokinetic profiling .

Substituting Glucofrangulin (emodin-8-glucoside) with its aglycone counterpart (emodin), closely related glycosides (such as Glucofrangulin A), or crude anthraquinone mixtures introduces critical failure points in both analytical and biological workflows . In quality control environments, regulatory monographs explicitly require the exact 8-O-glucoside standard to resolve co-elution ambiguities; using a crude extract or a different glycosylation pattern (e.g., 6-O-rhamnoside) invalidates retention time calibration and batch certification [1]. In biological assays, substituting with the cheaper emodin aglycone drastically alters the ADME profile—specifically by exposing the C-8 position to rapid first-pass glucuronidation—and reduces aqueous solubility, leading to precipitation in physiological buffers and artificially skewed dose-response data in high-throughput screening [2].

Enhanced Aqueous Solubility and Assay Buffer Compatibility

The attachment of a β-D-glucopyranose moiety at the C-8 position fundamentally alters the hydration shell of the anthraquinone core. While the aglycone emodin is highly lipophilic and practically insoluble in aqueous media without high organic solvent fractions, Glucofrangulin (emodin-8-glucoside) achieves measurable aqueous solubility (approximately 0.1 mg/mL in 10% DMSO/PBS) and up to 30 mg/mL in pure DMSO . This prevents compound precipitation in physiological buffers during extended incubations.

Evidence DimensionAqueous buffer solubility and dissolution stability
Target Compound Data~0.1 mg/mL in 10% DMSO/PBS; stable dissolution
Comparator Or BaselineEmodin (aglycone) (practically insoluble in aqueous buffers, prone to rapid precipitation)
Quantified DifferenceOrders of magnitude higher aqueous compatibility for the glucoside under physiological pH
Conditions10% DMSO in PBS (pH 7.2) at standard assay temperatures

Allows researchers and formulators to conduct cellular assays and pharmacokinetic studies without the confounding toxicity or precipitation artifacts associated with high-DMSO vehicles.

Baseline Resolution for Pharmacopeial Monograph Compliance

In the quality control of botanical extracts, distinguishing specific glycosylation patterns is mandatory. Glucofrangulin (emodin-8-glucoside) exhibits a distinct HPLC retention profile and specific UV/Vis maxima (224, 283 nm) that allow baseline separation from closely related analogs like glucofrangulin A (emodin-6-O-rhamnoside-8-O-glucoside) and the aglycone emodin . Utilizing the pure standard (≥98% purity) prevents overlapping peak integration errors common in crude extract analysis [1].

Evidence DimensionChromatographic resolution and peak specificity
Target Compound DataDistinct retention time with ≥98% purity standard validation
Comparator Or BaselineCrude anthraquinone extracts / Glucofrangulin A
Quantified DifferenceComplete baseline separation vs. co-elution risks in uncalibrated mixtures
ConditionsReverse-phase HPLC-UV/MS under standard pharmacopeial gradient conditions

Procurement of this exact standard is non-negotiable for certified QA/QC laboratories needing to meet strict regulatory monographs for herbal product batch release.

Target-Specific Binding Affinity in Kinase Pathways

The structural addition of the glucoside ring not only improves solubility but actively participates in target binding cleft interactions. Computational and in vitro profiling demonstrates that emodin-8-glucoside achieves an inhibition constant (Ki) in the picomolar range (approximately 430 pM) against specific MAP kinases (e.g., MAPK3), yielding a binding free energy (ΔG) of < -10 kcal/mol . This represents a significantly stronger and more selective target engagement compared to the broader, lower-affinity binding of the emodin aglycone or generic polyphenols [1].

Evidence DimensionKinase inhibition constant (Ki) and binding affinity (ΔG)
Target Compound DataKi ~ 430 pM; ΔG < -10 kcal/mol
Comparator Or BaselineEmodin aglycone / generic polyphenols
Quantified DifferenceSub-nanomolar target engagement vs. micromolar/non-specific binding
ConditionsIn vitro kinase assay / molecular docking simulations at ATP-binding cleft

Makes the compound a highly specific molecular probe for researchers isolating MAPK/AMPK/PPAR signaling pathways, where off-target effects must be minimized.

Metabolic Stability and First-Pass Protection

The therapeutic utility of free anthraquinones is severely limited by rapid Phase II metabolism, specifically extensive first-pass glucuronidation at available hydroxyl groups. By pre-occupying the highly reactive C-8 position with a β-D-glucopyranose moiety, Glucofrangulin (emodin-8-glucoside) effectively blocks this primary site of metabolic conjugation [1]. This structural shielding alters the compound's systemic half-life and tissue distribution profile compared to free emodin, which is rapidly cleared by hepatic and intestinal transporters [2].

Evidence DimensionMetabolic stability and site-specific conjugation resistance
Target Compound DataC-8 position protected, delaying rapid Phase II clearance
Comparator Or BaselineEmodin (aglycone) (rapidly glucuronidated and cleared)
Quantified DifferenceSignificant shift in systemic exposure and metabolic half-life
ConditionsIn vivo pharmacokinetic ADME profiling and hepatic microsome assays

Essential for procurement in ADME and translational in vivo studies where the rapid clearance of the aglycone would otherwise invalidate efficacy data.

Pharmacopeial Quality Control and Batch Release

As a certified reference standard for HPLC-UV/MS workflows, Glucofrangulin is the exact choice for quantifying anthraquinone glycoside content in botanical extracts to meet strict monograph requirements, ensuring baseline resolution from other co-eluting glycosides [1].

In Vitro Kinase and Receptor Profiling

Due to its picomolar affinity and improved aqueous compatibility, it is the targeted molecular probe for isolated mechanistic studies targeting MAPK3, AMPK activation, and PPARα/γ pathways, where the aglycone would cause precipitation or off-target noise .

Translational Pharmacokinetic (ADME) Modeling

Selected for in vivo bioavailability and metabolic tracking studies where researchers need to evaluate the protective effect of C-8 glycosylation against rapid Phase II hepatic clearance, serving as a benchmark for anthraquinone prodrug development [2].

XLogP3

0.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

432.10564683 Da

Monoisotopic Mass

432.10564683 Da

Heavy Atom Count

31

Appearance

Orange powder

UNII

YY0Q8Q1T3H

Other CAS

52731-38-1

Wikipedia

Emodin-8-glucoside

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Anthracenes and phenanthrenes [PK1304]

Dates

Last modified: 08-15-2023

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